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Executive Summary: MAP855 is a highly potent, selective, and orally active ATP-competitive

inhibitor of MEK1/2 kinases.[1][2][3] Preclinical data demonstrate that MAP855 effectively

inhibits the MAPK/ERK signaling pathway, leading to potent anti-proliferative activity in cancer

cell lines and significant tumor growth inhibition in in vivo models.[1][2][3] Notably, MAP855
shows equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its

potential to overcome resistance mechanisms observed with other MEK inhibitors.[2][3] This

document provides a comprehensive overview of the preclinical efficacy data for MAP855,

including detailed experimental protocols and visualization of its mechanism of action.

Mechanism of Action
MAP855 is an ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity kinases

that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][4] By binding to

the ATP pocket of MEK1/2, MAP855 prevents the phosphorylation and subsequent activation

of ERK1/2. This blockade of ERK1/2 activation leads to the inhibition of downstream signaling

events that are critical for cell proliferation, survival, and differentiation. Mutations in this

pathway are common drivers in many human cancers.[5][6] MAP855 has been shown to be

effective in models with mutations that confer resistance to other BRAF/MEK inhibitors.[2][3]
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Figure 1: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by MAP855.
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Preclinical Efficacy Data
The preclinical efficacy of MAP855 was evaluated through a series of in vitro and in vivo

studies.

MAP855 demonstrated potent enzymatic and cellular activity. In biochemical assays, it inhibited

the MEK1 ERK2 cascade with a half-maximal inhibitory concentration (IC50) in the low

nanomolar range.[1] In cellular assays, MAP855 effectively suppressed the phosphorylation of

ERK (pERK) and inhibited proliferation in the A375 human melanoma cell line, which harbors a

BRAF V600E mutation.[1]

Table 1: In Vitro Activity of MAP855

Assay Type Metric Value (nM)
Cell
Line/System

Reference

Biochemical

Assay

MEK1 ERK2

Cascade IC50
3 Cell-free [1]

Cellular Assay pERK EC50 5 A375 Melanoma [1]

The in vivo anti-tumor efficacy of MAP855 was assessed in a xenograft model using the A375

melanoma cell line in mice. Oral administration of MAP855 resulted in significant tumor growth

inhibition.[1] Studies showed that MAP855 at a dose of 30 mg/kg administered twice daily for

14 days achieved comparable efficacy to the approved MEK inhibitor trametinib at its mouse

maximum tolerated dose (MTD), without causing any body weight loss in the animals.[1]

Table 2: In Vivo Efficacy of MAP855 in A375 Xenograft Model
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Compound Dose Schedule

Tumor
Growth
Inhibition
(%)

Body
Weight
Change (%)

Reference

Vehicle - b.i.d., p.o. 0 +2.5 [1]

MAP855 30 mg/kg b.i.d., p.o.

Comparable

to Trametinib

MTD

No significant

loss
[1]

Trametinib Mouse MTD -
Significant

Inhibition
Not specified [1]

Experimental Protocols
Cell Line: A375 human melanoma cells were used.

Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

Treatment: Cells were treated with a serial dilution of MAP855 for a specified period.

Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK

(pERK) and total ERK were quantified using a sandwich ELISA or a similar immunoassay

format.

Data Analysis: The EC50 value, representing the concentration of MAP855 that causes 50%

inhibition of pERK levels, was calculated using a four-parameter logistic curve fit.

Animal Model: Female athymic nude mice were used.

Tumor Implantation: A375 cells were harvested and subcutaneously injected into the flank of

each mouse.

Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size

(e.g., 100-200 mm³). Mice were then randomized into treatment groups (Vehicle, MAP855).
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Dosing: MAP855 was formulated in an appropriate vehicle and administered orally (p.o.)

twice daily (b.i.d.) at the specified dose for 14 days.[1]

Monitoring: Tumor volume and body weight were measured two to three times per week.

Tumor volume was calculated using the formula: (Length x Width²)/2.

Endpoint: The study was terminated after the treatment period, and tumors were excised for

further analysis. Efficacy was determined by comparing the tumor growth in the MAP855-

treated group to the vehicle-treated group.
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Figure 2: Experimental workflow for the in vivo A375 xenograft efficacy study.

Pharmacokinetics
Pharmacokinetic studies in rodents (mouse, rat) and dogs have shown that MAP855
possesses good oral bioavailability and medium clearance.[1]

Table 3: Pharmacokinetic Profile of MAP855 in Rodents
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Species Route Dose (mg/kg) Key Findings Reference

Mouse i.v. 3
Good

bioavailability,
[1]

p.o. 10
medium

clearance

Rat - -
Good

bioavailability,
[1]

medium

clearance

Conclusion
The preclinical data strongly support the continued development of MAP855 as a therapeutic

agent for cancers driven by the MAPK/ERK pathway. Its high potency, oral bioavailability,

efficacy in animal models, and activity against both wild-type and mutant MEK1/2 position it as

a promising clinical candidate.[1][2][3] Further investigation in clinical trials is warranted to

determine its safety and efficacy in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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